molecular formula C14H18N2 B8303079 (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Cat. No.: B8303079
M. Wt: 214.31 g/mol
InChI Key: HCTCDEAMCNSARD-UHFFFAOYSA-N
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Description

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure

Preparation Methods

The synthesis of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole typically involves the reaction of indole with N-methylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of N-methylpyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents. Common reagents include halogens and sulfonyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce various functional groups onto the indole ring.

Scientific Research Applications

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The indole structure allows for interactions with biological macromolecules, influencing pathways involved in cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can be compared with other similar compounds, such as:

    3-(N-methylpyrrolidin-2-ylmethyl)-1H-pyrrole: This compound has a pyrrole ring instead of an indole ring, leading to different chemical and biological properties.

    3-(N-methylpyrrolidin-2-ylmethyl)-1H-benzimidazole: The benzimidazole ring provides different electronic and steric effects compared to the indole ring.

    3-(N-methylpyrrolidin-2-ylmethyl)-1H-quinoline: The quinoline ring introduces additional aromaticity and potential for interactions with biological targets.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and indole structures, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole

InChI

InChI=1S/C14H18N2/c1-16-8-4-5-12(16)9-11-10-15-14-7-3-2-6-13(11)14/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3

InChI Key

HCTCDEAMCNSARD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of lithium aluminum hydride (0.152 g, 4.00 mmol,2 eq) in anhydrous tetrahydrofuran (10 mL) at 0° C. was added rapidly a solution of the 3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole or the 3-(N-benzyloxycarbonylpiperid-2-ylmethyl)-1H-indole (2.00 mmol) in anhydrous tetrahydrofuran (5 mL). The resulting mixture is heated at reflux under a nitrogen atmosphere for 3 hours. The reaction mixture is cooled, and water (0.25 mL), 15% aqueous sodium hydroxide (0.25mL), and then more water (0.75 mL) were added sequentially. The resulting mixture was stirred at 25° C. for 30 minutes, filtered, and the filtrate was evaporated under reduced pressure. The residue was column chromatographed using silica gel (approximately 50 g) and elution with a solution methylene chloride:methanol:ammonium hydroxide [9:1:0.1] or other appropriate solvent system to afford the corresponding 3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole or 3-(N-methylpiperid-2-ylmethyl)-1H-indole.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Quantity
0.152 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-(N-benzyloxycarbonylpiperid-2-ylmethyl)-1H-indole
Quantity
2 mmol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of (R)- or (S)-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole, (R)-, (S), or (R,S)-(N-benzyloxycarbonylazetidin-2-ylcarbonyl)-1H-indole, or (R)-, (S)-, or (R,S)-(N-benzyloxycarbonylpiperidin-2-ylcarbonyl)-1H-indole, (5.00 mmol) in anhydrous tetrahydrofuran (20 mL) at room temperature under nitrogen was carefully added lithium aluminum hydride (0.57 g, 15.0 mmol, 3.0 eq) as a powder, and the resulting mixture was stirred at room temperature under nitrogen for 1 hour. The mixture was then heated at reflux (66° C.) under nitrogen for 12 hours. The reaction was then quenched with successive additions of water (0.5 mL), aqueous sodium hydroxide (20%, 0.5 mL), and then additional water (1.0 mL), and the resulting mixture filtered through diatomaceous earth (Celite (trademark)). The solids were then washed with copious amounts of ethyl acetate (50 mL). The combined filtrate was then washed with water (20 mL), dried (MgSO4), and evaporated under reduced pressure. The residue was then column chromatographed using silica gel (50 g) and elution with the appropriate solvent system to afford the 3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, 3-(N-methylazetidin-2-ylmethyl)-1H-indole, or 3-(N-methylpiperidin-2-ylmethyl)-1H-indole. Following this procedure the following compounds were prepared:
Name
( R )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(R,S)-(N-benzyloxycarbonylazetidin-2-ylcarbonyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( R )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(R,S)-(N-benzyloxycarbonylpiperidin-2-ylcarbonyl)-1H-indole
Quantity
5 mmol
Type
reactant
Reaction Step Five
Quantity
0.57 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a stirred mixture of lithium aluminum hydride (1.71 g, 45.1 mmol, 4.5 eq) in anhydrous tetrahydrofuran (40 mL) at 0° C. was added dropwise a solution of the 3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole (10.0 mmol) in anhydrous tetrahydrofuran (20 mL). The resulting reaction mixture was heated at reflux under nitrogen for 6 hours. The reaction mixture was cooled, and sodium sulfate decahydrate (50 g) was added very carefully portionwise, followed by water (1mL), and ethyl acetate (100 mL). The resulting mixture was stirred at room temperature under nitrogen for 24 hours. The reaction mixture was then filtered through Celite®, and the filtrate was evaporated under reduced pressure. The residue was then column chromatographed using silica gel (approximately 100 g) eluting with an appropriate solvent system to afford the desired 3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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